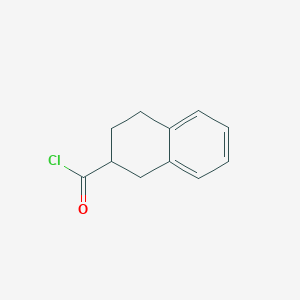

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE

Übersicht

Beschreibung

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE: is an organic compound belonging to the class of acyl chlorides. It is derived from 2-tetralincarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-tetralincarboxylic acid chloride typically involves the reaction of 2-tetralincarboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows: [ \text{2-Tetralincarboxylic acid} + \text{SOCl}_2 \rightarrow \text{1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In an industrial setting, the production of 2-tetralincarboxylic acid chloride can be scaled up using similar reaction conditions. The use of thionyl chloride is common due to its efficiency and the gaseous by-products that are easily removed. Other reagents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride remains the preferred choice due to its cost-effectiveness and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:

Formation of Anhydrides: Reacts with carboxylic acids to form anhydrides.

Formation of Amides: Reacts with ammonia or amines to form amides.

Formation of Esters: Reacts with alcohols to form esters

Common Reagents and Conditions:

Anhydrides: Carboxylic acids under mild conditions.

Amides: Ammonia or primary/secondary amines, often at room temperature.

Esters: Alcohols, typically in the presence of a base or under acidic conditions

Major Products:

Anhydrides: 2-Tetralincarboxylic anhydride.

Amides: 2-Tetralincarboxamide.

Esters: 2-Tetralincarboxylate esters

Wissenschaftliche Forschungsanwendungen

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is utilized in various scientific research applications due to its reactivity:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Polymer Chemistry: Used in the preparation of polymers and copolymers.

Material Science: Utilized in the modification of surfaces and the preparation of functional materials

Wirkmechanismus

The mechanism of action of 2-tetralincarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Similar in reactivity but derived from benzoic acid.

Acetyl Chloride: A simpler acyl chloride with a similar mechanism of action.

Propionyl Chloride: Another acyl chloride with comparable reactivity but different alkyl chain length.

Uniqueness: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is unique due to its tetralin ring structure, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZFILBGEYHYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.